molecular formula C5H8N2O5 B14009839 4,4-Dinitropentanal CAS No. 5437-68-3

4,4-Dinitropentanal

Cat. No.: B14009839
CAS No.: 5437-68-3
M. Wt: 176.13 g/mol
InChI Key: DBUDYVMAPIJUTO-UHFFFAOYSA-N
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Description

4,4-Dinitropentanal is an organic compound with the molecular formula C5H8N2O5 It is characterized by the presence of two nitro groups (-NO2) attached to the fourth carbon of a pentanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dinitropentanal typically involves the nitration of pentanal derivatives. One common method includes the reaction of pentanal with nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of solvents to ensure the selective nitration at the fourth carbon position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, to maximize yield and minimize byproducts. The use of catalysts and solvents is optimized to ensure the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Dinitropentanal undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

    Oxidation: Potassium permanganate, water as solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dichloromethane.

Major Products

    Reduction: 4,4-Diaminopentanal.

    Oxidation: 4,4-Dinitropentanoic acid.

    Substitution: Various substituted pentanal derivatives depending on the nucleophile used.

Scientific Research Applications

4,4-Dinitropentanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Its derivatives are studied for their interactions with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals. Its reactivity makes it a valuable building block in various industrial processes.

Mechanism of Action

The mechanism of action of 4,4-Dinitropentanal involves its interaction with molecular targets through its nitro and aldehyde groups. The nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4,4-Dinitropentan-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde group.

    2,4-Dinitrophenol: Contains nitro groups on a phenol ring, used as a metabolic uncoupler.

    4-Nitrobenzaldehyde: Contains a nitro group on a benzaldehyde ring.

Uniqueness

4,4-Dinitropentanal is unique due to the presence of two nitro groups on a pentanal chain, which imparts distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

5437-68-3

Molecular Formula

C5H8N2O5

Molecular Weight

176.13 g/mol

IUPAC Name

4,4-dinitropentanal

InChI

InChI=1S/C5H8N2O5/c1-5(6(9)10,7(11)12)3-2-4-8/h4H,2-3H2,1H3

InChI Key

DBUDYVMAPIJUTO-UHFFFAOYSA-N

Canonical SMILES

CC(CCC=O)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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